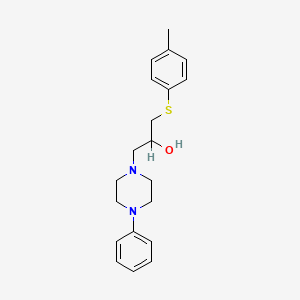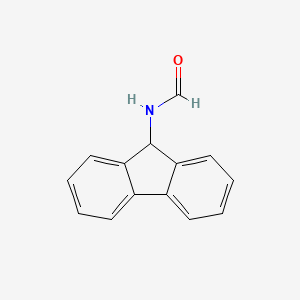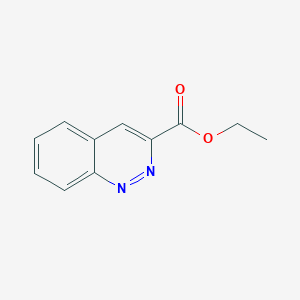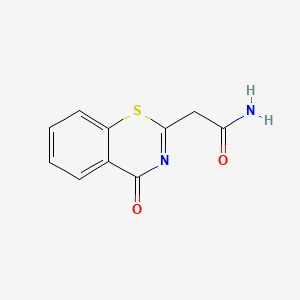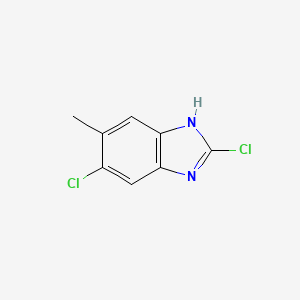
N-(2-Hydroxybenzyl)acetamide
Vue d'ensemble
Description
N-(2-Hydroxybenzyl)acetamide is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a benzyl group substituted with a hydroxyl group at the ortho position and an acetamide group
Mécanisme D'action
Target of Action
N-(2-Hydroxybenzyl)acetamide is a complex compound with a broad spectrum of potential biological activities. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, among others . These effects are typically mediated through the compound’s interaction with specific cellular receptors or enzymes, leading to changes in cellular function or signaling pathways.
Biochemical Pathways
For instance, indole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .
Result of Action
One study has reported that a compound with a similar structure exhibited significant inhibitory activity against gibberella zeae, a type of fungus . This suggests that this compound may also have potent biological activity.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds or substances, and specific conditions within the body if used as a therapeutic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Hydroxybenzyl)acetamide can be synthesized through the reaction of 2-hydroxybenzylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine group reacting with the acetic anhydride to form the acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylacetamides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
N-(2-Hydroxybenzyl)acetamide can be compared with other benzylacetamide derivatives:
N-(4-Hydroxybenzyl)acetamide: Similar structure but with the hydroxyl group at the para position, leading to different reactivity and biological activity.
N-(2-Methoxybenzyl)acetamide: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties and interactions.
N-(2-Hydroxyphenyl)acetamide: Lacks the benzyl group, resulting in different chemical behavior and applications.
Propriétés
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-6-8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTHXCBZMXABDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507760 | |
| Record name | N-[(2-Hydroxyphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80311-94-0 | |
| Record name | N-[(2-Hydroxyphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
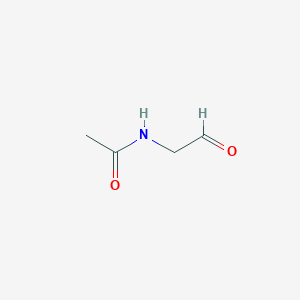
![N-[2-(1H-indol-3-yl)ethyl]formamide](/img/structure/B3060691.png)

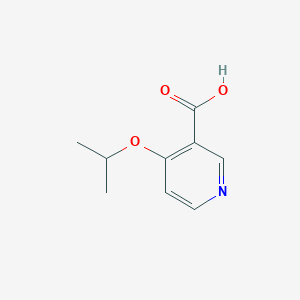
![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)
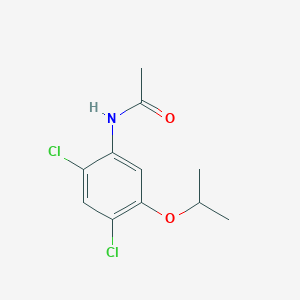
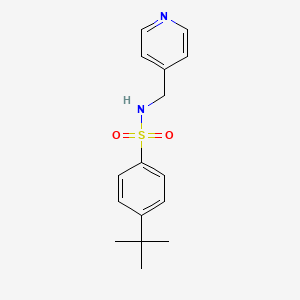
![Methyl 2-[(4-nitrophenyl)sulfanyl]acetate](/img/structure/B3060699.png)
